1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid
Description
1-(2,2,2-Trifluoroethyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The trifluoroethyl group in this compound introduces unique chemical properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-5-8(10(16)17)7-3-1-2-4-9(7)15/h1-5H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSSWFVXICALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid can be achieved through several methods. One efficient method involves the direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. This reaction is highly selective for the C3 position of the indole and proceeds under mild conditions with high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve the use of transition-metal catalysts. For example, an iron–porphyrin complex such as tetraphenylporphyrinatoiron (III) chloride can be used to catalyze the N-trifluoroethylation of anilines, which can then be further processed to obtain the desired indole derivative .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid typically involves the introduction of a trifluoroethyl group into the indole structure. This modification enhances the compound's lipophilicity and metabolic stability, making it suitable for various biological applications. The synthesis can be achieved through several methods, including:
- Direct amidation : Utilizing reagents such as B(OCH₂CF₃)₃ for the effective conversion of carboxylic acids to amides .
- Reflux conditions : Employing trifluoroacetic anhydride in DMF to facilitate the reaction at elevated temperatures .
Anticancer Properties
This compound exhibits promising anticancer activity. Research indicates that derivatives of indole compounds can induce apoptosis in cancer cell lines. A study demonstrated that certain indole derivatives selectively targeted cancer cells while sparing normal cells, suggesting a mechanism that could be exploited for cancer therapies.
Neuropharmacological Effects
Indole derivatives have been studied for their effects on neurotransmitter systems. Specifically, compounds similar to this compound have shown potential as GABAA receptor modulators. This activity suggests possible applications in treating anxiety disorders and other neuropsychiatric conditions by modulating the central nervous system's inhibitory pathways .
Selective Binding Affinities
The compound's structural modifications allow it to exhibit selective binding affinities towards various receptor subtypes. For instance, studies have indicated that certain indole derivatives can preferentially bind to specific GABA receptor subtypes, which may lead to reduced side effects compared to non-selective agents .
Pharmaceutical Development
The unique properties of this compound make it a candidate for pharmaceutical development. Its ability to enhance drug solubility and stability is crucial in formulating effective medications. Furthermore, its selective pharmacological profile allows for the design of drugs with improved therapeutic indices.
Agrochemical Uses
Due to its biochemical properties, this compound may also find applications in agrochemicals. The trifluoroethyl group can enhance the efficacy of pesticides or herbicides by improving their stability and bioavailability in environmental conditions.
Case Study 1: Anticancer Activity Evaluation
A recent study investigated the anticancer effects of a series of indole derivatives including this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Neuropharmacological Profiling
In another study focusing on neuropharmacological applications, researchers evaluated the effects of various indole derivatives on anxiety-like behaviors in animal models. The findings suggested that certain compounds exhibited anxiolytic effects comparable to established treatments, indicating potential for further development in this area.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in cellular processes and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethyl acetate
- 2,2,2-Trifluoroethanol
- N-2,2,2-Trifluoroethylisatin ketimines
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the indole core and the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
1-(2,2,2-Trifluoroethyl)-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, characterized by its unique trifluoroethyl substitution. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Structural Characteristics
The indole ring system is crucial for the biological activity of this compound. The trifluoroethyl group enhances lipophilicity, which may influence its interaction with biological membranes and proteins. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that modifications to the indole structure can lead to variations in potency against specific targets such as EZH2 (enhancer of zeste homolog 2), which is implicated in cancer progression. In vitro studies demonstrated that derivatives of this compound can inhibit cell proliferation in multiple cancer types, including leukemia and cervical carcinoma .
Table 1: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 25 ± 3 |
| N-(trifluoromethyl)indoles | L1210 | 15 ± 2 |
| N-benzylindole | CEM | 30 ± 4 |
The mechanism of action involves the inhibition of specific enzymes that play a critical role in tumor growth and metastasis. For example, docking studies have shown that the compound binds effectively to the active sites of target proteins, disrupting their function and leading to reduced cell viability .
Pharmacokinetics and Bioavailability
The incorporation of the trifluoroethyl group is expected to enhance the compound's pharmacokinetic profile by improving metabolic stability and bioavailability. Studies suggest that compounds with similar structural features exhibit favorable absorption characteristics and prolonged half-lives in vivo .
Study on Antihypertensive Effects
In a recent study involving derivatives of indole-3-carboxylic acid, compounds were tested for their ability to lower blood pressure in spontaneously hypertensive rats. The results indicated that certain derivatives could significantly decrease systolic blood pressure when administered orally .
Table 2: Antihypertensive Effects
| Compound | Dosage (mg/kg) | Blood Pressure Reduction (mm Hg) |
|---|---|---|
| Indole-3-carboxylic acid derivative | 10 | 48 |
| Losartan (control) | 10 | 35 |
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves introducing the trifluoroethyl group to the indole nitrogen via alkylation. A key step is the use of 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. For the carboxylic acid moiety, hydrolysis of a pre-installed ester or nitrile group under acidic/basic conditions is common. Optimization includes:
- Temperature Control: Maintaining 0–5°C during alkylation to minimize side reactions.
- Purification: Column chromatography with ethyl acetate/hexane gradients to isolate intermediates.
- Acid Chloride Formation: Using oxalyl chloride/DMF in dichloromethane to activate the carboxylic acid for further derivatization .
Basic: How do fluorinated substituents like the trifluoroethyl group influence the compound’s physicochemical properties?
Methodological Answer:
The trifluoroethyl group enhances lipophilicity (LogP increases by ~1.5–2 units compared to non-fluorinated analogs) and metabolic stability due to fluorine’s electronegativity and strong C-F bonds. Key effects include:
- LogP Calculation: Compare experimental (e.g., HPLC) vs. computational (e.g., ClogP) methods to resolve discrepancies.
- Polar Surface Area (PSA): Reduced hydrogen-bonding capacity compared to hydroxyl or amine groups, improving membrane permeability .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR: Identify indole protons (δ 7.1–7.8 ppm) and trifluoroethyl signals (δ 3.8–4.2 ppm for -CH₂CF₃; ¹JCF coupling ~45 Hz).
- FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry: High-resolution MS to confirm molecular weight (e.g., [M-H]⁻ ion at m/z 258.04 for C₁₁H₇F₃NO₂). Cross-reference with DFT-calculated vibrational modes for validation .
Advanced: How can researchers address contradictory solubility or LogP data reported for fluorinated indole derivatives?
Methodological Answer:
- Experimental Validation: Use shake-flask (pH 7.4 buffer) vs. HPLC-derived LogP measurements.
- Solvent System Adjustments: Test solubility in DMSO/PBS mixtures to mimic physiological conditions.
- Computational Refinement: Apply QSPR models incorporating fluorine’s stereoelectronic effects (e.g., Hammett σ constants) to reconcile discrepancies between predicted and observed values .
Advanced: What experimental approaches are used to study the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
- Analytical Monitoring: Track degradation via HPLC-UV at 254 nm, focusing on indole ring decomposition or trifluoroethyl group hydrolysis.
- Kinetic Modeling: Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the trifluoroethyl group’s role in biological activity?
Methodological Answer:
- Analog Synthesis: Prepare analogs with methyl, ethyl, or difluoroethyl groups at the indole N-position.
- Biological Assays: Test against target proteins (e.g., kinases, GPCRs) using competitive binding or enzymatic inhibition assays.
- Computational Docking: Compare binding poses (e.g., Glide SP/XP scoring in Schrödinger) to assess hydrophobic/electrostatic contributions of the CF₃ group .
Advanced: What computational methods are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to a protein active site (e.g., 100 ns trajectories in GROMACS) to assess conformational stability.
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces (e.g., at B3LYP/6-311++G** level) to map nucleophilic/electrophilic regions.
- Free Energy Perturbation (FEP): Quantify ΔΔG for fluorine substitutions to optimize binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
